

# A Comprehensive Technical Guide to the Spectral Data of Octyl 4-methylbenzenesulfonate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Octyl 4-methylbenzenesulfonate

Cat. No.: B1581204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for **octyl 4-methylbenzenesulfonate**, a key intermediate in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the definitive identification of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles.

## Molecular Structure and Key Features

**Octyl 4-methylbenzenesulfonate**, also known as octyl tosylate, consists of a non-polar octyl chain linked to a polar tosylate group via an ester bond. This amphipathic nature influences its reactivity and solubility. The tosylate group is an excellent leaving group, making this compound a valuable substrate in nucleophilic substitution reactions.

Caption: Molecular structure of **octyl 4-methylbenzenesulfonate**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of **octyl 4-methylbenzenesulfonate** by providing information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons of the tosyl group, the benzylic methyl protons, and the protons of the octyl chain.[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Spectral Data for **Octyl 4-methylbenzenesulfonate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.78	Doublet	2H	Ar-H (ortho to $\text{SO}_2$ )
~7.35	Doublet	2H	Ar-H (meta to $\text{SO}_2$ )
~4.02	Triplet	2H	$-\text{O}-\text{CH}_2-$
~2.45	Singlet	3H	Ar- $\text{CH}_3$
~1.65	Multiplet	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-$
~1.25	Multiplet	10H	$-(\text{CH}_2)_5-$
~0.88	Triplet	3H	$-\text{CH}_3$

#### Interpretation:

- Aromatic Protons:** The protons on the benzene ring appear as two distinct doublets in the downfield region (~7.3-7.8 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonate group. The protons ortho to the sulfonate group are more deshielded and appear at a higher chemical shift than the meta protons.
- Benzylic Protons:** The methyl group attached to the benzene ring gives rise to a characteristic singlet at around 2.45 ppm.
- Octyl Chain Protons:** The methylene group attached to the oxygen atom ( $-\text{O}-\text{CH}_2-$ ) is deshielded by the electronegative oxygen and appears as a triplet at approximately 4.02 ppm. The other methylene groups of the octyl chain appear as a broad multiplet in the upfield region (~1.2-1.7 ppm), while the terminal methyl group appears as a triplet around 0.88 ppm.

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to <sup>1</sup>H NMR, showing the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for Octyl 4-methylbenzenesulfonate

Chemical Shift ( $\delta$ ) ppm	Assignment
~144.7	Ar-C (ipso to SO <sub>2</sub> )
~133.0	Ar-C (ipso to CH <sub>3</sub> )
~129.8	Ar-CH (ortho to CH <sub>3</sub> )
~127.8	Ar-CH (meta to CH <sub>3</sub> )
~70.7	-O-CH <sub>2</sub> -
~31.7	-CH <sub>2</sub> -
~29.1	-CH <sub>2</sub> -
~28.8	-CH <sub>2</sub> -
~25.5	-CH <sub>2</sub> -
~22.6	-CH <sub>2</sub> -
~21.6	Ar-CH <sub>3</sub>
~14.0	-CH <sub>3</sub>

## Interpretation:

- Aromatic Carbons:** The aromatic region of the spectrum shows four distinct signals, corresponding to the two quaternary carbons and the two types of protonated carbons in the para-substituted benzene ring.
- Octyl Chain Carbons:** The carbon atom attached to the oxygen (-O-CH<sub>2</sub>-) is found at a characteristic downfield shift of around 70.7 ppm. The other carbons of the octyl chain

appear in the aliphatic region (14-32 ppm). The signal for the benzylic methyl carbon appears at approximately 21.6 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **octyl 4-methylbenzenesulfonate** will show characteristic absorption bands for the sulfonate group, the aromatic ring, and the aliphatic chain.[\[2\]](#)

Table 3: Key IR Absorption Bands for **Octyl 4-methylbenzenesulfonate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1360	Strong	Asymmetric S=O stretching
~1175	Strong	Symmetric S=O stretching
~1100	Strong	C-O stretching
~3000-2850	Medium-Strong	C-H stretching (aliphatic)
~1600, ~1475	Medium-Weak	C=C stretching (aromatic)

Interpretation:

The most prominent peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. The C-O stretching of the ester linkage is also clearly visible. The C-H stretching vibrations of the octyl chain and the aromatic C=C stretching vibrations are also present.

## Mass Spectrometry (MS)

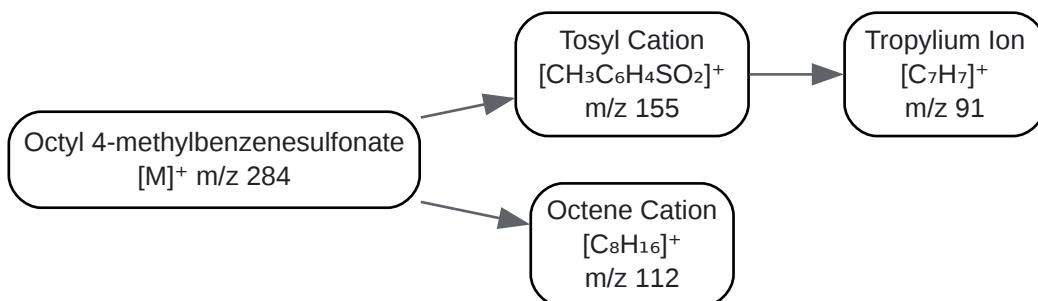
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **octyl 4-methylbenzenesulfonate**, Electron Ionization (EI) would likely lead to significant fragmentation.

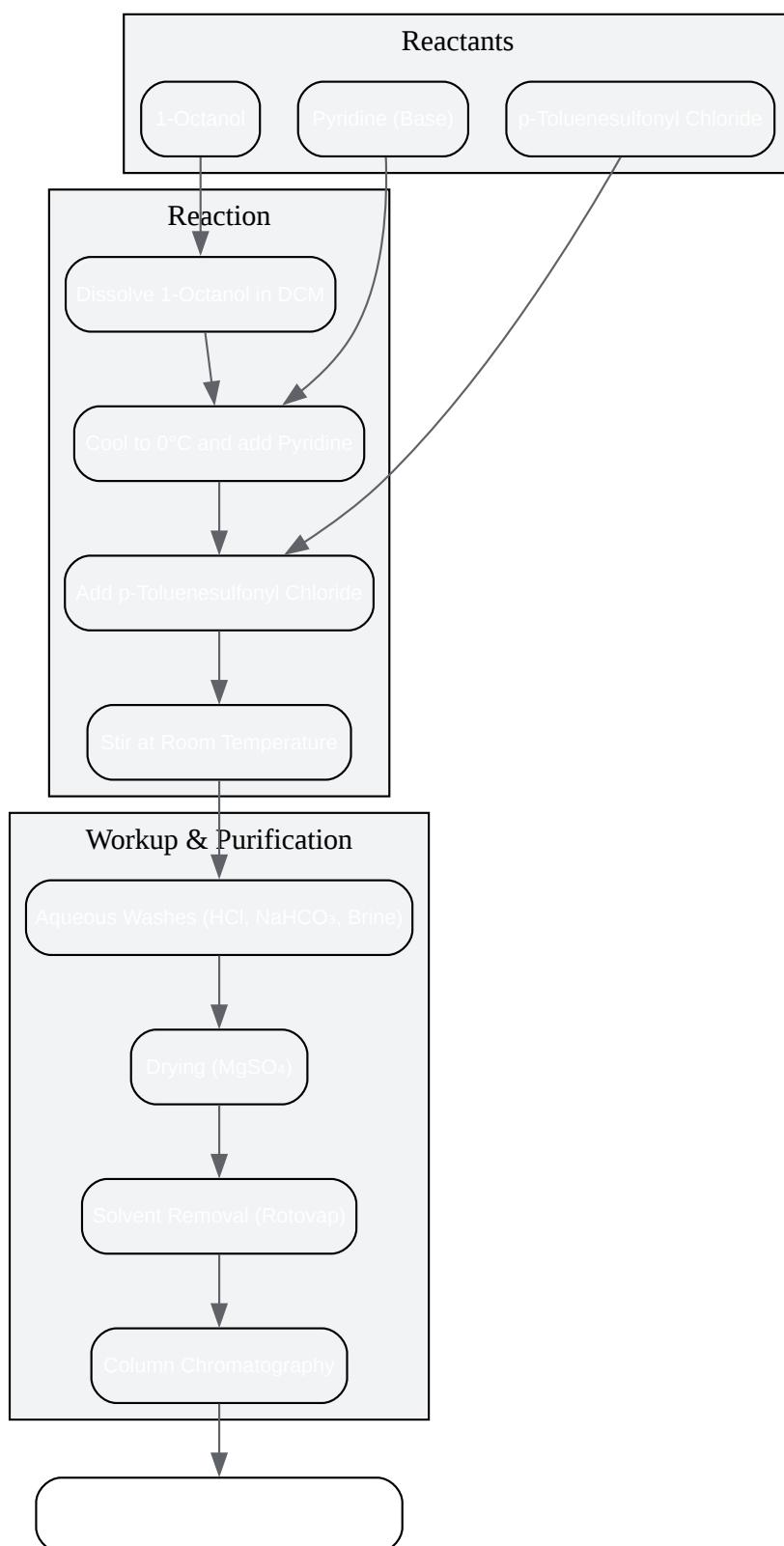
Table 4: Key Fragments in the Mass Spectrum of **Octyl 4-methylbenzenesulfonate**[\[3\]](#)

m/z	Identity
284	$[M]^+$ (Molecular Ion)
173	$[CH_3C_6H_4SO_3H]^+$
155	$[CH_3C_6H_4SO_2]^+$
112	$[C_8H_{16}]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

#### Interpretation:

The molecular ion peak at m/z 284 would confirm the molecular weight of the compound. A prominent peak at m/z 155 corresponds to the tosyl cation, while a peak at m/z 91 is the characteristic tropylium ion, a common fragment from toluene derivatives. Fragmentation of the octyl chain would lead to a series of peaks separated by 14 Da ( $CH_2$ ). The peak at m/z 112 corresponds to the loss of p-toluenesulfonic acid, resulting in the octene cation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. P-TOLUENESULFONIC ACID N-OCTYL ESTER(3386-35-4) 1H NMR spectrum [chemicalbook.com]
- 2. P-TOLUENESULFONIC ACID N-OCTYL ESTER(3386-35-4) IR Spectrum [chemicalbook.com]
- 3. n-Octyl p-Toluenesulfonate | C15H24O3S | CID 599296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral Data of Octyl 4-methylbenzenesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581204#octyl-4-methylbenzenesulfonate-spectral-data-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)